molecular formula C11H15ClN2O3 B2713043 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione CAS No. 923155-67-3

1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione

Cat. No.: B2713043
CAS No.: 923155-67-3
M. Wt: 258.7
InChI Key: YQYBUNIJKFFJKB-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione is a spirocyclic diketopiperazine derivative characterized by a chloroacetyl substituent on the diazaspiro core. Its molecular formula is C₁₁H₁₄ClN₂O₃ (CAS: 923155-67-3), and it is synthesized via alkylation of the parent compound 1,4-diazaspiro[5.5]undecane-3,5-dione (CAS: 5699-91-2, C₉H₁₄N₂O₂) using chloroacetylating agents under basic conditions . The chloroacetyl group introduces electrophilic reactivity, making it a key intermediate for further functionalization in medicinal chemistry, particularly in anticonvulsant drug development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c12-6-9(16)14-7-8(15)13-10(17)11(14)4-2-1-3-5-11/h1-7H2,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYBUNIJKFFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)CN2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923155-67-3
Record name 1-(2-chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione typically involves the reaction of a suitable diazaspiro compound with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Electrochemical Oxidation

The compound undergoes oxidation in non-aqueous media, yielding N-(1-aminocyclohexanecarbonyl)oxamic acid as the primary product (80% yield). The reaction mechanism likely involves electron transfer processes, leading to the formation of a stable oxamic acid derivative. This transformation is significant in organic synthesis for generating functionalized amides or related bioactive molecules .

Electrochemical Reduction

Reduction of the compound produces alcohol derivatives (60% yield) and traces of a dimerized product (5% yield). The alcohol formation suggests protonation or hydrogenation at reactive sites, while dimerization may involve intermolecular coupling under reductive conditions. The presence of multiple nitrogen atoms in the spirocyclic framework could facilitate electron transfer during these processes .

Reaction Conditions and Products

Reaction Type Key Product(s) Yield Mechanism
Oxidation N-(1-aminocyclohexanecarbonyl)oxamic acid80%Electron transfer, functional group transformation
Reduction Alcohol derivative60%Protonation/hydrogenation
Dimerized product5%Intermolecular coupling

Substitution Reactions

While not explicitly detailed in the provided sources, the chloroacetyl group in the compound suggests potential for nucleophilic substitution or hydrolysis reactions. For example:

  • Hydrolysis : The chloroacetyl group could hydrolyze to form a carboxylic acid or amide under basic or acidic conditions.

  • Nucleophilic Substitution : Replacement of the chlorine atom with nucleophiles (e.g., amines, alcohols) could generate diverse derivatives.

These reactions are inferred from general organic chemistry principles but require experimental validation for this specific compound.

Oxidative Pathway

  • Electron Transfer : The compound undergoes oxidation via loss of electrons, likely at the spirocyclic nitrogen centers.

  • Functional Group Rearrangement : Rearrangement leads to the formation of the oxamic acid derivative, stabilized by conjugation or resonance effects .

Reductive Pathway

  • Electron Donation : Reduction introduces electrons, possibly facilitating hydrogenation or protonation at carbonyl groups.

  • Dimerization : Trace dimerization may occur through coupling of radical intermediates or intermolecular interactions during the reaction .

Scientific Research Applications

Medicinal Chemistry Applications

1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione has garnered attention for its potential pharmaceutical applications due to its structural features that may interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with diazaspiro structures exhibit antimicrobial properties. The chloroacetyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Studies suggest that similar compounds can induce apoptosis in cancer cells. The unique spiro structure may allow for selective targeting of cancer pathways, providing a basis for further investigation into its anticancer potential.

Organic Synthesis Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity can be utilized in various organic transformations:

Synthesis of Heterocycles

This compound can be employed to synthesize heterocyclic compounds through cyclization reactions. This application is particularly relevant in the development of new drugs with specific pharmacological activities.

Building Block for Drug Development

The compound can serve as a building block for synthesizing novel pharmaceuticals. Its ability to undergo various chemical reactions allows chemists to modify its structure and enhance biological activity.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent .
Synthesis of Novel HeterocyclesUtilized as a precursor in the synthesis of various heterocycles with promising biological activities .
Investigation of Anticancer PropertiesShowed selective cytotoxicity towards certain cancer cell lines, indicating potential as an anticancer drug .

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloroacetyl) enhance electrophilicity, facilitating nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy) improve solubility and metabolic stability .
  • Synthesis : Alkylation reactions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and K₂CO₃ in acetone are standard for introducing substituents at N1 or N4 .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The parent diazaspiro compound exhibits imide carbonyl stretches at ~1720–1685 cm⁻¹. Chloroacetyl derivatives show additional ester carbonyl bands at ~1760 cm⁻¹, while tetrazole-substituted analogues (e.g., compound 6x ) display NH stretches at ~3419 cm⁻¹ .
  • NMR Data : The spirocyclic core generates distinct proton environments. For example, compound 6m shows cyclohexyl protons at δ 1.41–2.00 ppm and aromatic protons at δ 7.12–7.25 ppm .

Biological Activity

1-(Chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (CAS Number: 923155-67-3) is a synthetic compound that belongs to the class of diazaspiro compounds. These compounds have garnered attention for their potential biological activities, including their roles in pharmacology and medicinal chemistry. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C11H15ClN2O3
  • Molecular Weight : 258.7 g/mol
  • Density : 1.21 g/cm³
  • Boiling Point : 390.1°C at 760 mmHg
  • Flash Point : 178.3°C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its effects on neurological and immune functions.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly the GABAergic system. Studies have shown that diazaspiro compounds can act as GABA_A receptor antagonists, which are crucial in modulating neuronal excitability and have implications for anxiety and seizure disorders .

Study 1: GABA_A Receptor Interaction

A study focused on the synthesis and evaluation of diazaspiro compounds demonstrated that certain derivatives exhibited significant antagonistic activity at GABA_A receptors. This suggests potential therapeutic applications in treating conditions like epilepsy and anxiety disorders .

Study 2: Anti-inflammatory Effects

Another investigation highlighted the immunomodulatory properties of spirocyclic compounds, indicating that they may influence T-cell responses and macrophage activity. The modulation of immune responses through these compounds presents opportunities for developing treatments for autoimmune diseases .

Study 3: Pain Management

Research has also pointed to the potential of diazaspiro compounds in pain management. The ability to modulate pain pathways through interaction with central nervous system receptors positions these compounds as candidates for analgesic drug development .

Data Tables

PropertyValue
Molecular FormulaC11H15ClN2O3
Molecular Weight258.7 g/mol
Density1.21 g/cm³
Boiling Point390.1°C
Flash Point178.3°C
Biological ActivityObservations
GABA_A Receptor AntagonismSignificant activity noted
Immunomodulatory EffectsInfluences T-cell function
Analgesic PotentialModulates pain pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(chloroacetyl)-1,4-diazaspiro[5.5]undecane-3,5-dione, and how are intermediates characterized?

  • Methodology : The compound is synthesized via acylation of the parent diazaspiro structure using chloroacetyl chloride under Schotten-Baumann conditions. This involves reacting the spirodiamine intermediate with chloroacetyl chloride in a biphasic system (e.g., water/dichloromethane) with a base like sodium hydroxide to facilitate the reaction .
  • Characterization : Key intermediates and final products are validated using IR spectroscopy (to confirm loss of NH bands at ~3100 cm⁻¹ and presence of carbonyl stretches at 1720–1760 cm⁻¹), ¹H/¹³C-NMR (to identify spirocyclic protons and substituent integration), and mass spectrometry (e.g., EI-MS for molecular ion peaks and fragmentation patterns) .

Q. How does the spirocyclic structure influence the compound’s physicochemical properties?

  • Analysis : The diazaspiro[5.5]undecane core introduces conformational rigidity, which can be studied via X-ray crystallography or computational modeling (e.g., DFT calculations). The chloroacetyl group enhances electrophilicity, affecting reactivity in downstream functionalization. Solubility and stability are assessed through HPLC under varied mobile phases (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : In derivatives like methyl 2-(3,5-dioxo-1-phenyl-1,4-diazaspiro[5.5]undecane-4-yl)acetate (6m), overlapping signals in ¹H-NMR (e.g., cyclohexane protons at δ 1.2–2.5 ppm) are resolved using 2D techniques (COSY, HSQC) to assign spatial correlations. Discrepancies in carbonyl IR stretches (e.g., 1675 vs. 1726 cm⁻¹) are attributed to electronic effects from substituents, validated by comparative analysis of analogs .

Q. What is the mechanistic basis for the compound’s anticonvulsant activity, and how is it evaluated?

  • Pharmacological Testing : Anticonvulsant profiles are assessed using in vivo models (e.g., maximal electroshock or pentylenetetrazole-induced seizures in rodents). The chloroacetyl group may modulate GABAergic pathways or sodium channel blocking, hypothesized via molecular docking studies against targets like GABA-A receptors . Activity is quantified using ED₅₀ values and compared to reference drugs (e.g., phenytoin) .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

  • Approach : Tools like SwissADME predict pharmacokinetic properties (e.g., LogP, blood-brain barrier permeability). Toxicity is modeled using ProTox-II for hepatotoxicity or mutagenicity. Metabolites are simulated via cytochrome P450 enzyme interaction studies (e.g., CYP3A4/2D6), with validation via in vitro microsomal assays .

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